molecular formula C12H15NO3 B14854877 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide

Cat. No.: B14854877
M. Wt: 221.25 g/mol
InChI Key: NMMKAWAOTFBYGP-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide typically involves the reaction of 4-methoxybenzylamine with 4-hydroxybut-2-enamide under specific conditions. One common method includes refluxing the reactants in a solvent such as dichloromethane or ethanol, often in the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the butenamide moiety can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-N-[(4-methoxyphenyl)methyl]but-2-enamide.

    Reduction: Formation of 4-hydroxy-N-[(4-methoxyphenyl)methyl]butanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-hydroxy-N-(2-methoxyphenyl)benzamide
  • 4-hydroxy-N-(4-methylphenyl)benzamide

Uniqueness

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide is unique due to its specific structural features, such as the combination of a hydroxy group, a methoxyphenyl group, and a butenamide moiety.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide

InChI

InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)

InChI Key

NMMKAWAOTFBYGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CCO

Origin of Product

United States

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